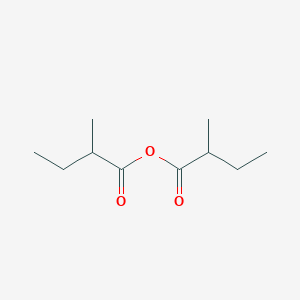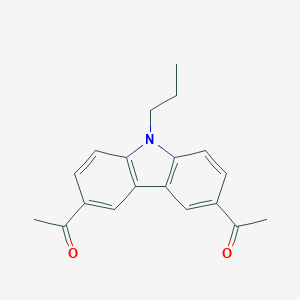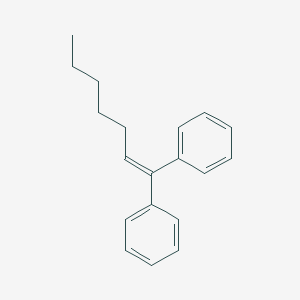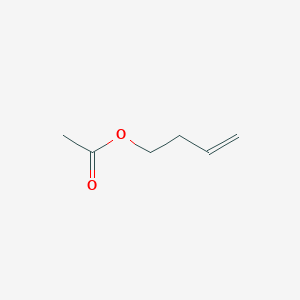
3-Butenyl acetate
Overview
Description
Synthesis Analysis
The synthesis of 3-butenyl acetate involves chemical processes that yield esters from the reaction of alcohols with carboxylic acids. Specifically, 3-butenyl acetate can be produced through esterification, where 3-butenyl alcohol reacts with acetic acid under dehydration conditions or through acetylation with acetic anhydride. The efficiency of synthesis has been a subject of study, aiming to optimize yield and purity (Cabezas, 2019).
Molecular Structure Analysis
The molecular structure of 3-butenyl acetate has been analyzed through various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and crystallography. These studies provide insights into the compound's molecular geometry, bond lengths, angles, and overall structural conformation, essential for understanding its chemical behavior and interactions (Yaman et al., 2019).
Chemical Reactions and Properties
3-Butenyl acetate participates in various chemical reactions characteristic of esters, such as hydrolysis, transesterification, and reactions with Grignard reagents. Its reactivity has been explored in the context of fragrance synthesis and modification, where its ability to undergo transformation into different chemical entities is valuable (Fort & Leary, 1960).
Physical Properties Analysis
The physical properties of 3-butenyl acetate, including boiling point, melting point, solubility, and vapor pressure, are critical for its application in the fragrance industry. These properties determine the compound's volatility, which affects its diffusion and perception as a fragrance. Studies have been conducted to catalog these properties, providing a foundation for its use in various applications (Mcginty, Letizia, & Api, 2012).
Chemical Properties Analysis
The chemical properties of 3-butenyl acetate, such as acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, have been thoroughly investigated. These studies are essential for understanding how 3-butenyl acetate can be manipulated and utilized in chemical synthesis and its behavior in various environments (Jabri et al., 2016).
Scientific Research Applications
Toxicology and Dermatology of Fragrance Ingredients : 3-Phenyl-3-buten-1-yl acetate, which is structurally similar to 3-Butenyl acetate, has been reviewed for its use as a fragrance ingredient. This review includes a detailed summary of available toxicology and dermatology papers related to this fragrance ingredient. The review covers physical properties, acute toxicity, skin irritation, mucous membrane (eye) irritation, and skin sensitization data (McGinty, Letizia, & Api, 2012).
Reactions with Nitrous Acid : The diazotization of 3-phenyl-1-butylamine-3-C in acetic acid produces 3-phenyl-1-butene and 3-phenyl-1-butyl acetate. This research discusses the extensive isotope-position rearrangement in the secondary ester products of these reactions (Fort & Leary, 1960).
Electron-transfer Reactions of Allyl Acetates : A study on photoinduced electron-transfer reactions of 3-(2-naphthyl)-2-butenyl acetate discusses the mechanism and products of these reactions. It suggests a one-electron reduction mechanism based on deuterium incorporation into the products, which is relevant to the photoreduction of cinnamyl acetate (Tsujimoto, Kamiyama, Furukawa, & Ohashi, 1983).
Biological Removal of Organic Compounds : A study on the removal of n-butyl acetate, among other compounds, from an air stream using a biofilter shows the feasibility of using biofiltration for air purification. This research could be extended to similar compounds like 3-Butenyl acetate (Wu, Quan, Zhang, & Zhao, 2006).
Milk Fat Synthesis in Dairy Cows : Research into the effect of dietary supplementation with sodium acetate and calcium butyrate on milk fat synthesis in dairy cows indicates the importance of acetates in animal nutrition and physiology (Urrutia, Bomberger, Matamoros, & Harvatine, 2019).
Retention in Allylic Alkylations : A study on the Pd-catalyzed alkylation of crotyl and 3-buten-2-yl acetates and carbonates shows significant retention of regiochemistry and stereochemistry, which is relevant for chemical synthesis processes (Faller & Sarantopoulos, 2004).
properties
IUPAC Name |
but-3-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKXSSZASGLISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883699 | |
| Record name | 3-Buten-1-ol, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butenyl acetate | |
CAS RN |
1576-84-7 | |
| Record name | 3-Buten-1-ol, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butenyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Buten-1-ol, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Buten-1-ol, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Buten-1-ol acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Butenyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNC9Y3RL85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



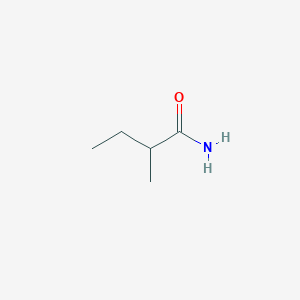
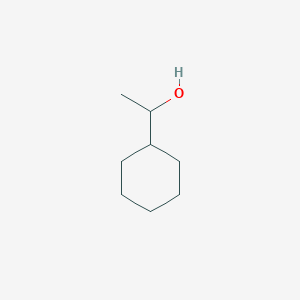
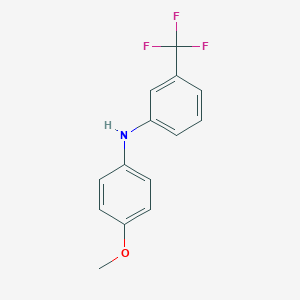
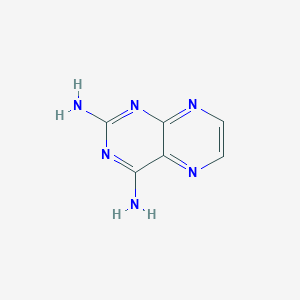
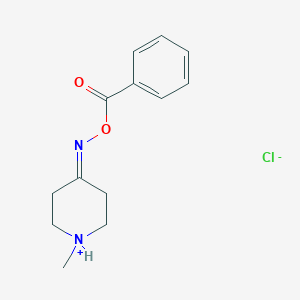
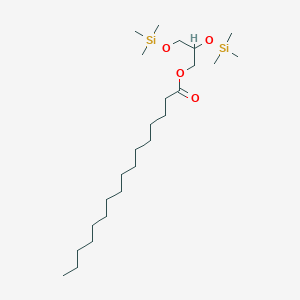

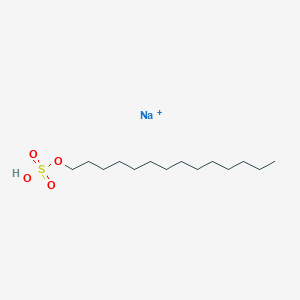
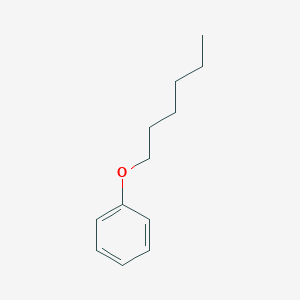
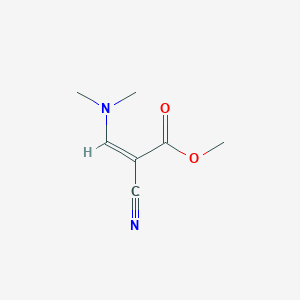
![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)
